

# A Comparative Analysis of Lacidipine and Nifedipine SR in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Lacidipine-d10 |           |
| Cat. No.:            | B602488        | Get Quote |

This guide provides a comprehensive comparison of the efficacy and tolerability of two prominent dihydropyridine calcium channel blockers, lacidipine and nifedipine slow-release (SR), in the treatment of hypertension. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical data and experimental methodologies.

# Efficacy: A Head-to-Head Comparison of Blood Pressure Reduction

Multiple clinical trials have demonstrated that both lacidipine, administered once daily, and nifedipine SR, given twice daily, are effective in lowering blood pressure in patients with mild-to-moderate essential hypertension.[1] Studies have shown a comparable and significant reduction in both resting and exercise blood pressure with both treatments.[1]

One large, double-blind, randomized, parallel-group study involving 435 patients with mild-to-moderate essential hypertension found that lacidipine (4-6 mg once daily) was as effective as nifedipine SR (20-40 mg twice daily) in reducing blood pressure.[1] Similarly, a study in non-insulin-dependent diabetic patients with hypertension showed that both drugs effectively reduced blood pressure over a six-month period.[2] In this study, lacidipine reduced blood pressure from an average of 184.8/105.2 mmHg to 144.4/87.1 mmHg, while nifedipine SR reduced it from 182.3/106.8 mmHg to 143.6/89.4 mmHg.[2]



While the overall blood pressure-lowering effects are similar, some studies suggest differences in the onset and duration of action. For instance, in the management of hypertensive crises, sublingual nifedipine showed a more rapid and pronounced hypotensive effect in the first 30 minutes compared to sublingual lacidipine.[3] However, after four hours, both drugs demonstrated similar efficacy.[3] Another study comparing lacidipine with nifedipine GITS (Gastrointestinal Therapeutic System) noted differences in the rate of systolic blood pressure reduction in the first week, with nifedipine GITS showing a faster initial reduction.[4]

| Efficacy Parameter                                       | Lacidipine                                     | Nifedipine SR/GITS                             | Study Population                                                       |
|----------------------------------------------------------|------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------|
| Mean Blood Pressure<br>Reduction<br>(Systolic/Diastolic) | From 184.8/105.2<br>mmHg to 144.4/87.1<br>mmHg | From 182.3/106.8<br>mmHg to 143.6/89.4<br>mmHg | Non-insulin-<br>dependent diabetic<br>patients with<br>hypertension[2] |
| Supine Systolic BP<br>Reduction (First<br>Week)          | 11 mmHg                                        | 25 mmHg                                        | Mild to moderate<br>essential<br>hypertension[4]                       |
| Supine Systolic BP<br>Reduction (End of<br>Study)        | 20 mmHg                                        | 28 mmHg                                        | Mild to moderate essential hypertension[4]                             |

#### **Tolerability and Safety Profile**

The tolerability of both lacidipine and nifedipine SR is generally considered good, with most adverse events being characteristic of the dihydropyridine class of drugs and related to vasodilation.[5] However, some studies have indicated a lower incidence of certain side effects with lacidipine.

A long-term comparative study highlighted that lacidipine was associated with a significantly lower incidence of ankle edema compared to nifedipine SR.[5] Another study in non-insulindependent diabetic patients also reported a lower incidence of adverse events, particularly ankle edema and tachycardia, with lacidipine.[2] In a study comparing lercanidipine, lacidipine, and nifedipine GITS in elderly hypertensive patients, the incidence of adverse drug reactions was 27.1% for lacidipine and 28.4% for nifedipine GITS.[6] Edema was reported in 7.5% of patients in the lacidipine group and 10.1% in the nifedipine group.[6]



Conversely, one study found no significant difference in the nature and incidence of side effects and withdrawals between lacidipine and nifedipine SR.[1]

| Adverse Event                       | Lacidipine                             | Nifedipine SR/GITS     | Study Population                                                       |
|-------------------------------------|----------------------------------------|------------------------|------------------------------------------------------------------------|
| Incidence of Ankle<br>Edema         | Significantly lower than nifedipine SR | Higher than lacidipine | Hypertensive patients (long-term study)[5]                             |
| Incidence of Ankle<br>Edema         | Lower than nifedipine<br>SR            | Higher than lacidipine | Non-insulin-<br>dependent diabetic<br>patients with<br>hypertension[2] |
| Incidence of Adverse Drug Reactions | 27.1%                                  | 28.4%                  | Elderly hypertensive patients[6]                                       |
| Incidence of Edema                  | 7.5%                                   | 10.1%                  | Elderly hypertensive patients[6]                                       |

## **Experimental Protocols**

The findings presented in this guide are based on robust clinical trials with well-defined methodologies. Below are summaries of the experimental protocols from key comparative studies.

#### Italian Multicenter Study[1]

- Objective: To compare the antihypertensive efficacy and tolerability of lacidipine and nifedipine SR in patients with mild-to-moderate essential hypertension.
- Study Design: A double-blind, randomized, parallel-group study.
- Participants: 435 patients with mild-to-moderate essential hypertension.
- Procedure: Following a 1-month placebo run-in period, patients were randomized to receive
  either lacidipine 4 mg once daily (n=220) or nifedipine SR 20 mg twice daily (n=215). After 4
  weeks, the doses were increased to 6 mg of lacidipine once daily or 40 mg of nifedipine SR
  twice daily for non-responders. If blood pressure was still uncontrolled, 50 mg of atenolol
  once daily was added to the regimen.



 Measurements: Sitting blood pressure and heart rate were measured 22-24 hours after lacidipine administration and 10-12 hours after nifedipine SR administration.

#### Study in Non-Insulin-Dependent Diabetic Patients[2]

- Objective: To compare the efficacy and safety of once-daily lacidipine versus twice-daily nifedipine SR in non-insulin-dependent diabetic patients with hypertension.
- Study Design: A randomized, comparative study.
- Procedure: Patients were treated for 6 months with either lacidipine or nifedipine SR.
- Measurements: Blood pressure, heart rate, and metabolic parameters (total cholesterol, high-density lipoprotein cholesterol, triglycerides, and blood glucose) were assessed.

#### Study on Platelet Function[4]

- Objective: To evaluate the effects of lacidipine and nifedipine GITS on blood pressure, platelet function, and insulin sensitivity.
- Study Design: A parallel, double-blind study.
- Participants: 20 patients with mild to moderate essential hypertension.
- Procedure: Patients received a placebo for 4 weeks, followed by randomization to either nifedipine GITS 30 mg or lacidipine 4 mg for 16 weeks of active treatment.
- Measurements: Blood pressure and heart rate were measured in supine, sitting, and standing positions. Platelet aggregation tests and measurements of malondialdehyde production, glucaemia, and plasma insulin were performed.

#### **Mechanism of Action: Signaling Pathway**

Lacidipine and nifedipine are both dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.





Click to download full resolution via product page



Caption: Mechanism of action of Lacidipine and Nifedipine SR on vascular smooth muscle cells.

In conclusion, both lacidipine and nifedipine SR are effective antihypertensive agents with similar efficacy in blood pressure reduction. The choice between the two may be influenced by considerations of dosing frequency (once daily for lacidipine versus twice daily for nifedipine SR) and the potential for a more favorable side-effect profile with lacidipine, particularly concerning ankle edema. Further research and clinical evaluation are essential to delineate the optimal therapeutic positioning of these agents in different patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative study of lacidipine and nifedipine SR in the treatment of hypertension: an Italian multicenter study. The Northern Italian Study Group of Lacidipine in Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonist antihypertensive treatment of non-insulin-dependent diabetics: efficacy and safety of lacidipine versus nifedipine SR PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of lacidipine in the management of hypertensive crises: a comparative study with nifedipine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lacidipine and nifedipine GITS on platelet function in patients with essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-term study comparing lacidipine and nifedipine SR in hypertensive patients: safety data PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of lercanidipine, lacidipine, and nifedipine gastrointestinal therapeutic system on blood pressure and heart rate in elderly hypertensive patients: the ELderly and LErcanidipine (ELLE) study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Lacidipine and Nifedipine SR in the Management of Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602488#efficacy-and-tolerability-of-lacidipine-compared-to-nifedipine-sr]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com